molecular formula C5H5IN2 B1630157 2-Iodopyridin-4-amine CAS No. 88511-26-6

2-Iodopyridin-4-amine

Cat. No. B1630157
CAS RN: 88511-26-6
M. Wt: 220.01 g/mol
InChI Key: VSNDGPMYXVITIG-UHFFFAOYSA-N
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Description

2-Iodopyridin-4-amine is a useful research compound. Its molecular formula is C5H5IN2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an iodine atom at the 2nd position and an amine group at the 4th position . The molecular weight is 220.01 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.01 g/mol . Unfortunately, specific information about its density, boiling point, and melting point is not available.

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

2-Iodopyridin-4-amine is utilized in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance. Such reactions often involve palladium catalysis and can lead to the creation of complex molecules with biological relevance, showing the critical role of this compound in medicinal chemistry research (Takács et al., 2007).

Direct Amination of Aryl Halides

Another application involves the regioselective C-H bond amination by aminoiodanes, where this compound plays a pivotal role. This method, developed for the direct amination of 2-phenylpyridine derivatives, employs diphthalimide-iodane and copper triflate. The approach offers a new pathway for synthesizing various aminated derivatives, showcasing the utility of this compound in facilitating direct amination reactions (Kantak et al., 2015).

Oxidative C-H Amination

(Diacetoxy)iodobenzene-mediated oxidative C-H amination for synthesizing amino-substituted imidazopyridines under metal-free conditions highlights another significant application. This process occurs at room temperature, offering a rapid and efficient method for creating 3-amino substituted imidazopyridines, further emphasizing the chemical's versatility in synthesizing heterocyclic compounds (Mondal et al., 2017).

Fluorescent Tagging of Oligosaccharides

This compound is also applied in the fluorescent tagging of oligosaccharides. By combining the potential aldehyde group of an oligosaccharide with 2-aminopyridine through reductive amination, researchers can create fluorescent derivatives. This application is crucial for analyzing oligosaccharides' polymerization degree, sequence, and linkage points, demonstrating the compound's role in analytical chemistry (Hase et al., 1978).

properties

IUPAC Name

2-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNDGPMYXVITIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628861
Record name 2-Iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88511-26-6
Record name 2-Iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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